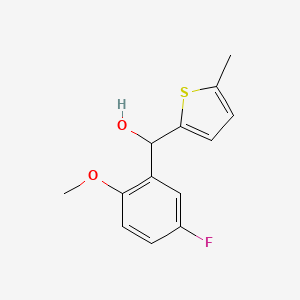

3-Fluoro-6-methoxyphenyl-(5-methyl-2-thienyl)methanol

Description

3-Fluoro-6-methoxyphenyl-(5-methyl-2-thienyl)methanol is a fluorinated aromatic alcohol featuring a substituted phenyl ring and a 5-methyl-2-thienyl group. The fluorine atom and methoxy group on the phenyl ring enhance electronic and steric properties, while the 5-methyl-2-thienyl group introduces additional lipophilicity and conformational rigidity . Despite its discontinued commercial availability (as noted by CymitQuimica), its structural uniqueness warrants comparative analysis with analogs .

Properties

IUPAC Name |

(5-fluoro-2-methoxyphenyl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO2S/c1-8-3-6-12(17-8)13(15)10-7-9(14)4-5-11(10)16-2/h3-7,13,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSBCXKVRHPXRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=C(C=CC(=C2)F)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-6-methoxyphenyl-(5-methyl-2-thienyl)methanol is a compound of interest due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group and a fluorine atom, which contribute to its reactivity and biological activity. The presence of the thienyl moiety enhances its interaction with biological targets.

The compound's biological activity primarily stems from its ability to interact with various enzymes and receptors. It can modulate their activity, leading to diverse biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest potential interactions with:

- Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptors : Binding to receptors could alter signal transduction processes, impacting cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It may reduce the production of pro-inflammatory cytokines in cell models, indicating a potential role in managing inflammatory diseases.

Anticancer Potential

Preliminary studies have explored the compound's anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines, possibly through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings and Case Studies

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Furan: Replacement of the thienyl group with furyl (e.g., 4-Fluoro-3-methylphenyl-(2-furyl)methanol) reduces molecular weight and alters electronic properties due to furan’s oxygen atom versus thiophene’s sulfur. This impacts solubility and reactivity .

- Substituent Position : The 3-fluoro-6-methoxy configuration in the target compound contrasts with 4-fluoro-3-methyl in analogs, affecting steric bulk and dipole moments. The meta-fluoro and para-methoxy arrangement may enhance π-π stacking in biological systems .

Research Implications

Comparative data highlight the target compound’s balance of lipophilicity, stability, and electronic properties. Future studies could explore its pharmacokinetic profile relative to analogs like 5-Methyl-2-thienyl-(3-thienyl)methanol (Fluorochem) or 2-Amino-4-cyclopropylthiophene-3-carbonitrile (CymitQuimica), which share synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.